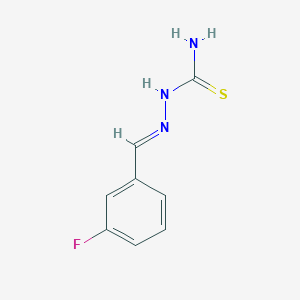
Benzaldehyde, m-fluoro-, thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazinecarbothioamide group attached to a fluorophenyl ring
Preparation Methods
The synthesis of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar hydrazinecarbothioamide structure but with different substituents on the phenyl ring.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a fluorophenyl group, but differing in the position of the fluorine atom and the overall structure.
Properties
Molecular Formula |
C8H8FN3S |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(E)-(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
HPLRKDWFIJZYMV-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















